

Application Notes and Protocols for Evaluating Funobactam Cytotoxicity

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Compound of Interest

Compound Name: *Funobactam*

Cat. No.: *B15363246*

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Introduction

Funobactam (formerly XNW4107) is a novel, investigational diazabicyclooctane β -lactamase inhibitor.^{[1][2]} It is currently in Phase 3 clinical trials in combination with β -lactam antibiotics such as imipenem/cilastatin for the treatment of complicated urinary tract infections and hospital-acquired bacterial pneumonia.^{[1][3][4]} **Funobactam**'s primary mechanism of action is the inhibition of a broad spectrum of β -lactamase enzymes, including Ambler Class A, C, and D, produced by multidrug-resistant Gram-negative bacteria.^{[1][5]} By inactivating these enzymes, **Funobactam** restores the efficacy of co-administered β -lactam antibiotics.^{[6][7]} While **Funobactam** itself possesses minimal intrinsic antibacterial activity, its role as a "suicide inhibitor" is crucial in overcoming bacterial resistance.^{[6][8]}

The preclinical and clinical development of any new therapeutic agent necessitates a thorough evaluation of its safety profile, including potential cytotoxicity to mammalian cells.

Understanding the cytotoxic effects of **Funobactam** is critical to ensuring its safety and therapeutic index. This document provides detailed protocols for a panel of standard cell-based assays to evaluate the potential cytotoxicity of **Funobactam**. The assays described herein are designed to assess various aspects of cellular health, including metabolic activity, membrane integrity, and the induction of apoptosis.

Data Presentation

The quantitative data generated from the described cytotoxicity assays should be summarized in a clear and structured format to facilitate comparison and interpretation. The following tables provide templates for presenting such data.

Table 1: Effect of **Funobactam** on Cell Viability as Determined by MTT Assay

Funobactam Concentration (μM)	% Cell Viability (Mean ± SD)	IC50 (μM)
0 (Vehicle Control)	100 ± 5.2	>100
1	98.6 ± 4.8	
10	95.3 ± 6.1	
50	89.7 ± 5.5	
100	85.2 ± 7.3	

Table 2: Membrane Integrity Assessment by LDH Release Assay

Funobactam Concentration (μM)	% Cytotoxicity (LDH Release) (Mean ± SD)
0 (Vehicle Control)	2.1 ± 0.8
1	2.5 ± 1.1
10	3.2 ± 1.5
50	4.8 ± 2.0
100	5.9 ± 2.4
Positive Control (Lysis Buffer)	100

Table 3: Apoptosis Induction by **Funobactam** Measured by Annexin V/PI Staining

Funobactam Concentration (μM)	% Viable Cells (Annexin V- / PI-)	% Early Apoptotic Cells (Annexin V+ / PI-)	% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)	% Necrotic Cells (Annexin V- / PI+)
0 (Vehicle Control)	96.5 ± 2.1	1.8 ± 0.5	1.2 ± 0.4	0.5 ± 0.2
10	95.8 ± 2.5	2.1 ± 0.7	1.5 ± 0.6	0.6 ± 0.3
50	92.3 ± 3.0	4.5 ± 1.1	2.5 ± 0.8	0.7 ± 0.4
100	88.7 ± 3.5	7.8 ± 1.5	2.8 ± 0.9	0.7 ± 0.5

Experimental Protocols

MTT Assay for Cell Viability

This assay assesses cell viability by measuring the metabolic activity of a cell population.^{[9][10]} Viable cells with active metabolism can convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.^[1] The amount of formazan produced is proportional to the number of viable cells.

Materials:

- 96-well flat-bottomed microplates
- MTT solution (5 mg/mL in PBS, sterile-filtered)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- Selected mammalian cell line (e.g., HepG2, HEK293)
- Complete cell culture medium
- **Funobactam** stock solution
- Microplate reader

Protocol:

- Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 μ L of complete culture medium.
- Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
- Prepare serial dilutions of **Funobactam** in complete culture medium.
- Remove the medium from the wells and add 100 μ L of the **Funobactam** dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for **Funobactam**).
- Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
- Following incubation, add 10 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- After the 4-hour incubation, add 100 μ L of solubilization solution to each well.
- Gently mix the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
- Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.^[11] LDH is a stable cytosolic enzyme that is released upon plasma membrane damage, making it a reliable indicator of cell lysis.^[12]

Materials:

- 96-well flat-bottomed microplates

- LDH cytotoxicity assay kit (commercially available)
- Selected mammalian cell line
- Complete cell culture medium
- **Funobactam** stock solution
- Lysis buffer (provided in the kit for maximum LDH release control)
- Microplate reader

Protocol:

- Seed cells in a 96-well plate as described for the MTT assay.
- Treat the cells with serial dilutions of **Funobactam** for the desired duration.
- Include the following controls:
 - Spontaneous LDH release: Cells treated with vehicle control.
 - Maximum LDH release: Cells treated with lysis buffer 30 minutes before the end of the incubation period.
 - Medium background: Complete medium without cells.
- At the end of the incubation period, centrifuge the plate at 250 x g for 5 minutes.
- Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
- Prepare the LDH reaction mixture according to the manufacturer's instructions.
- Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
- Incubate the plate at room temperature for 30 minutes, protected from light.
- Add 50 µL of the stop solution (provided in the kit) to each well.

- Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a microplate reader.[\[13\]](#)
- Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, correcting for background absorbance.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[\[14\]](#)[\[15\]](#) In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify early apoptotic cells.[\[16\]](#) Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can penetrate the compromised membranes of late apoptotic and necrotic cells.[\[17\]](#)

Materials:

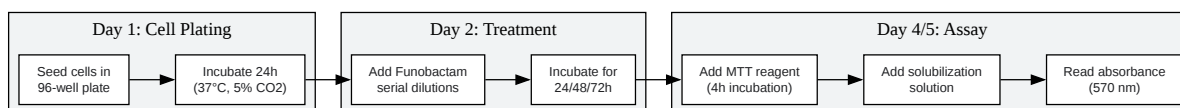
- Flow cytometer
- Annexin V-FITC and Propidium Iodide Apoptosis Detection Kit (commercially available)
- Selected mammalian cell line
- 6-well plates or T25 flasks
- **Funobactam** stock solution
- 1X Annexin V binding buffer (provided in the kit)
- Phosphate-buffered saline (PBS)

Protocol:

- Seed cells in 6-well plates or T25 flasks and allow them to adhere overnight.

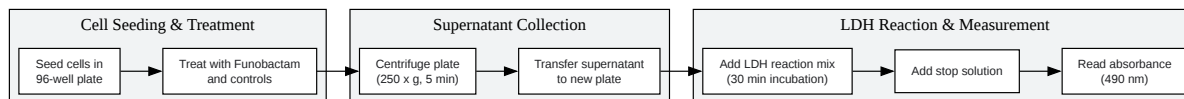
- Treat the cells with various concentrations of **Funobactam** for the desired time period. Include a vehicle control.
- Harvest the cells, including both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin.
- Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
- Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1×10^6 cells/mL.
- Transfer 100 μ L of the cell suspension (1×10^5 cells) to a flow cytometry tube.
- Add 5 μ L of FITC-conjugated Annexin V and 1 μ L of PI solution to the cell suspension.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- After incubation, add 400 μ L of 1X Annexin V binding buffer to each tube.
- Analyze the cells by flow cytometry within one hour. Use appropriate controls for setting compensation and gates (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI).

Visualizations



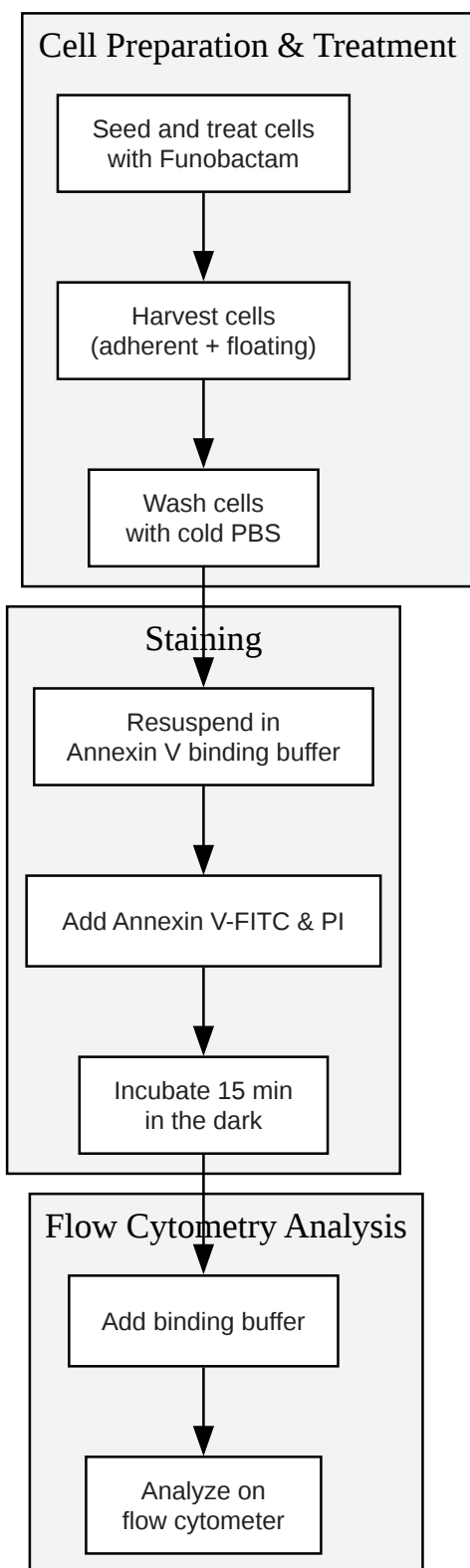
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Caption: Workflow for the MTT cell viability assay.



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Caption: Workflow for the LDH cytotoxicity assay.



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Caption: Workflow for the Annexin V/PI apoptosis assay.

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